1-(2-Bromo-4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Bromo-4-methylphenyl)ethanone is a compound of interest in the field of organic synthesis. It is a versatile reagent that has been used in a variety of applications, ranging from drug synthesis to polymer synthesis. This compound is a highly reactive and has a wide range of reactivity and selectivity. In
Scientific Research Applications
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: “1-(2-Bromo-4-methylphenyl)ethanone” is used in the synthesis of alpha-Bromoketones . Alpha-Bromoketones are valuable intermediates in organic synthesis and are used in a variety of chemical reactions.
- Methods of Application: The synthesis involves the use of secondary alcohols, ammonium bromide, and Oxone . The reaction is carried out in a one-pot strategy, which is a method that allows for multiple reactions to occur in a single reaction vessel without the need for isolation of intermediates .
- Results or Outcomes: The method provides a versatile and efficient way to synthesize alpha-Bromoketones from secondary alcohols . The reaction conditions are mild, and the yields are generally good .
properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUTYGRAHPHFBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461243 |
Source
|
Record name | 1-(2-BROMO-4-METHYLPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)ethanone | |
CAS RN |
103286-27-7 |
Source
|
Record name | 1-(2-BROMO-4-METHYLPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.